molecular formula C22H22FN3O2S B11163990 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11163990
M. Wt: 411.5 g/mol
InChI Key: MJDYDTVWMGBHDX-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a 2-bromo-1-(2-fluorophenyl)ethanone with thiourea under reflux conditions in ethanol. This reaction forms the 2-(2-fluorophenyl)-1,3-thiazole intermediate.

    Piperazine Derivative Synthesis: The 4-(3-methoxyphenyl)piperazine can be synthesized by reacting 3-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The final step involves coupling the thiazole intermediate with the piperazine derivative. This can be achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antimicrobial, antiviral, or anticancer properties.

    Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets.

    Chemical Biology: The compound can serve as a tool to investigate the role of thiazole derivatives in various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring may facilitate binding to these targets through π-π interactions or hydrogen bonding, while the fluorophenyl and methoxyphenyl groups may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1,3-thiazole: Lacks the piperazine and methoxyphenyl groups, potentially resulting in different biological activities.

    4-(3-Methoxyphenyl)piperazine: Lacks the thiazole and fluorophenyl groups, which may affect its pharmacological profile.

    2-(2-Chlorophenyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the combination of the thiazole ring, fluorophenyl group, and methoxyphenyl piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-6-4-5-17(14-18)25-9-11-26(12-10-25)21(27)13-16-15-29-22(24-16)19-7-2-3-8-20(19)23/h2-8,14-15H,9-13H2,1H3

InChI Key

MJDYDTVWMGBHDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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